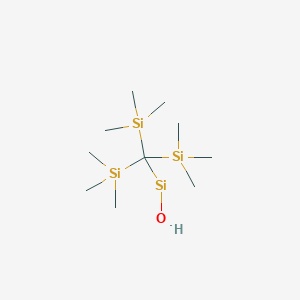
CID 13434077
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 13434077 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the compound with Chemical Abstracts Service number 13434077 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in achieving efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
The compound with Chemical Abstracts Service number 13434077 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and application potential .
Wissenschaftliche Forschungsanwendungen
The compound with Chemical Abstracts Service number 13434077 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals .
Wirkmechanismus
The mechanism of action of the compound with Chemical Abstracts Service number 13434077 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share structural similarities with the compound with Chemical Abstracts Service number 13434077. These include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Macitentan
- Boric acid
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 13434077 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it particularly valuable for certain applications, such as its high reactivity in specific chemical reactions and its potential therapeutic effects in medicine .
Eigenschaften
CAS-Nummer |
100031-92-3 |
|---|---|
Molekularformel |
C10H28OSi4 |
Molekulargewicht |
276.67 g/mol |
InChI |
InChI=1S/C10H28OSi4/c1-13(2,3)10(12-11,14(4,5)6)15(7,8)9/h11H,1-9H3 |
InChI-Schlüssel |
MVTPXEQXAROQSY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















